molecular formula C19H20N4O5S2 B2848066 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 922578-20-9

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2848066
CAS No.: 922578-20-9
M. Wt: 448.51
InChI Key: JISSAWAXJKFVDQ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining three pharmacologically relevant motifs:

  • Piperidine scaffold: Functionalized at position 1 with a thiophen-2-ylsulfonyl group, enhancing solubility and modulating electronic properties .
  • Carboxamide moiety: Positioned at piperidine-4, enabling hydrogen-bonding interactions critical for target binding .

Molecular Formula: C19H19N4O5S2
Molecular Weight: ~471.5 g/mol (calculated).

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-27-15-6-3-2-5-14(15)18-21-22-19(28-18)20-17(24)13-8-10-23(11-9-13)30(25,26)16-7-4-12-29-16/h2-7,12-13H,8-11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISSAWAXJKFVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The target (~471.5 g/mol) is lighter than 8j (546.67 g/mol) and 8k (544.69 g/mol), suggesting better bioavailability .
  • Amide Variations : Unlike P321-0236, which uses a 2-methoxyphenylmethyl amide, the target’s piperidine-4-carboxamide may enhance conformational rigidity .

Spectroscopic Data

  • IR Spectroscopy :
    • Expected peaks for the target:
  • Sulfonyl (S=O) : 1350–1300 cm⁻¹ .
  • Amide (C=O) : ~1650 cm⁻¹ .
  • Oxadiazole (C=N) : ~1600 cm⁻¹ .

    • Matches trends in analogues like 8j and 9 .
  • NMR Spectroscopy :

    • 2-Methoxyphenyl : δ 3.8 (OCH3), δ 6.9–7.5 (aromatic protons) .
    • Thiophen-2-ylsulfonyl : δ 7.6–7.8 (thiophene protons) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide?

  • Methodology :

  • Multi-step synthesis : The compound is typically synthesized via sequential reactions, starting with the formation of the 1,3,4-oxadiazole ring, followed by sulfonylation of the piperidine moiety, and final coupling with the thiophene-sulfonyl group. Key intermediates include 2-methoxyphenyl-substituted oxadiazoles and sulfonylated piperidines .

  • Reaction optimization : Use polar aprotic solvents (e.g., dimethylformamide or dichloromethane) and reflux conditions (80–120°C) to enhance reaction efficiency. Catalysts like EDCI/HOBt may improve coupling yields .

  • Purity control : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization .

    • Data Table 1 : Common Reaction Conditions
StepReactantsSolventTemperatureCatalystYield Range
Oxadiazole formation2-methoxyphenyl hydrazide + carbonyl chlorideDMF100°CNone60–75%
SulfonylationPiperidine-4-carboxamide + thiophene-2-sulfonyl chlorideDCMRTPyridine70–85%
Final couplingOxadiazole intermediate + sulfonylated piperidineEthanolRefluxEDCI/HOBt50–65%

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiophene sulfonyl groups at δ 7.5–8.0 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~500) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, S=O stretch at ~1150 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodology :

  • Control for experimental variables : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls). For example, conflicting cytotoxicity data may arise from differences in MTT assay protocols .

  • Statistical validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to assess significance of biological activity across replicates. Use IC50_{50} values with 95% confidence intervals .

  • Target interaction studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., kinases or GPCRs) .

    • Data Table 2 : Comparative Biological Activity (Hypothetical Data)
StudyTargetAssay TypeIC50_{50} (µM)Notes
AKinase XIn vitro0.45 ± 0.02High selectivity
BKinase XCell-based1.2 ± 0.3Metabolic interference suspected

Q. What strategies are recommended for analyzing crystallographic data of this compound to resolve structural ambiguities?

  • Methodology :

  • Software tools : Use SHELXL for refinement and SHELXS for structure solution. Validate geometry with PLATON to check for missed symmetry or disorder .
  • Data collection : Optimize crystal mounting and data resolution (<1.0 Å) to reduce thermal motion artifacts. Use synchrotron sources for weakly diffracting crystals .
  • Troubleshooting : For twinned crystals, apply twin refinement protocols in SHELXL. Use the Rint_{int} value to assess data quality (target < 0.05) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

  • Methodology :

  • Analog synthesis : Modify the methoxyphenyl group (e.g., replace with fluorophenyl or ethoxyphenyl) or piperidine sulfonyl moiety to assess impact on activity .
  • In silico modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes with targets like COX-2 or HDACs .
  • ADMET profiling : Use Caco-2 cell assays for permeability and cytochrome P450 inhibition assays to optimize metabolic stability .

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